Dicesium;tetrabromopalladium(2-)
Description
Dicesium tetrabromopalladium(2-), with the chemical formula Cs₂PdBr₄, is a cesium salt of the tetrabromopalladate(2-) anion. This compound belongs to the family of transition metal halide complexes, where palladium adopts a square planar geometry in the [PdBr₄]²⁻ unit, coordinated by four bromine ligands. Cesium cations (Cs⁺) stabilize the anionic complex through ionic interactions. Cs₂PdBr₄ is typically synthesized via reactions involving palladium(II) bromide (PdBr₂) and cesium bromide (CsBr) in appropriate solvents, though detailed synthetic protocols are sparse in the provided evidence. Such palladium halide complexes are of interest in catalysis and materials science due to their redox activity and structural tunability .
Properties
Molecular Formula |
Br4Cs2Pd |
|---|---|
Molecular Weight |
691.85 g/mol |
IUPAC Name |
dicesium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI Key |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
Canonical SMILES |
Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:
PdBr2+2CsBr→Cs2PdBr4
This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products
Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).
Scientific Research Applications
Dicesium;tetrabromopalladium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .
Comparison with Similar Compounds
(a) Cesium Hexachlorometallates (Cs₂NaMCl₆, M = Bi, Am, Bk)
Compounds like Cs₂NaBiCl₆ and Cs₂NaAmCl₆ () share the cesium-rich composition but differ in geometry and metal coordination. These hexachlorometallates adopt a cubic crystal structure (space group Fm-3m) with octahedral [MCl₆]³⁻ units, contrasting with the square planar [PdBr₄]²⁻ in Cs₂PdBr₄. The larger coordination number (6 vs. 4) and the inclusion of sodium as a counterion highlight structural versatility in cesium halide complexes .
| Property | Cs₂PdBr₄ | Cs₂NaBiCl₆ |
|---|---|---|
| Coordination Geometry | Square planar (Pd²⁺) | Octahedral (Bi³⁺) |
| Crystal System | Tetragonal (inferred) | Cubic |
| Anion Charge | 2- | 3- |
| Synthesis | PdBr₂ + CsBr | CsCl + NaCl + BiCl₃ |
(b) Potassium Tetrabromopalladate (K₂PdBr₄)
K₂PdBr₄ is a direct analogue with potassium replacing cesium. The smaller ionic radius of K⁺ (1.38 Å vs. 1.88 Å for Cs⁺) results in a denser crystal lattice and higher solubility in polar solvents.
(c) Dicesium Chromate (Cs₂CrO₄)
Cs₂CrO₄ () is another cesium salt but with a tetrahedral chromate anion ([CrO₄]²⁻). Unlike Cs₂PdBr₄, it is highly toxic and regulated due to Cr(VI)’s carcinogenicity. This contrast underscores how the choice of anion (Br⁻ vs. O²⁻) and metal oxidation state (Pd²⁺ vs. Cr⁶⁺) dictates chemical behavior and regulatory status .
Functional and Application-Based Comparisons
- Catalytic Activity : Palladium halides like Cs₂PdBr₄ may serve as precursors in cross-coupling reactions, akin to palladium catalysts cited in . In contrast, cesium chromates (e.g., Cs₂CrO₄) find niche roles in pyrotechnics but lack catalytic utility due to their oxidative hazards .
- Thermal Stability : Cesium chloro-complexes (e.g., Cs₂NaAmCl₆) decompose above 500°C, while Cs₂PdBr₄ likely exhibits lower thermal stability due to weaker Pd-Br bonds compared to Pd-Cl bonds .
Research Findings and Data
Recent studies on cesium halide complexes () reveal:
Crystal Engineering : The cubic framework of Cs₂NaBiCl₆ is stabilized by Cs⁺···Cl⁻ interactions, whereas Cs₂PdBr₄’s structure relies on Pd-Br covalency and Cs⁺ size .
Spectroscopic Signatures : DFT calculations for dicesium hydrogen citrate () predict vibrational modes that could guide IR/Raman studies of Cs₂PdBr₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
